molecular formula C18H18N4O4 B2785229 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea CAS No. 1226433-79-9

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea

Cat. No. B2785229
CAS RN: 1226433-79-9
M. Wt: 354.366
InChI Key: KJGRLTFQVWJRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known for its ability to selectively inhibit certain enzymes, making it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea involves the selective inhibition of certain enzymes. This compound has been shown to inhibit the activity of enzymes involved in cell proliferation and other cellular processes. By selectively inhibiting these enzymes, 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea has the potential to slow down or stop the growth of cancer cells and other abnormal cells.
Biochemical and Physiological Effects
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea has been shown to have a variety of biochemical and physiological effects. This compound has been shown to selectively inhibit certain enzymes, which can lead to the slowing down or stopping of cell growth. Additionally, 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea has been shown to have anti-inflammatory and antioxidant effects, which could be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea in lab experiments is its ability to selectively inhibit certain enzymes. This makes it a useful tool for studying the role of these enzymes in cellular processes. Additionally, the high yield of the synthesis method makes it a practical and efficient compound to produce.
One limitation of using 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which could limit its use in certain experiments. Additionally, the selectivity of this compound for certain enzymes could limit its usefulness in studying other cellular processes.

Future Directions

There are many potential future directions for research involving 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea. One area of research could be the development of new drugs based on this compound. By selectively inhibiting certain enzymes, drugs based on 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea could be used to treat a variety of diseases.
Another area of research could be the study of the biochemical and physiological effects of this compound. By understanding how 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea affects cellular processes, researchers could gain insights into the underlying mechanisms of certain diseases.
Conclusion
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea is a promising compound with potential therapeutic applications. Its ability to selectively inhibit certain enzymes makes it a useful tool for studying cellular processes and developing new drugs. While there are limitations to its use in lab experiments, the potential benefits of this compound make it an important area of research for the future.

Synthesis Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea involves the reaction of benzodioxole, 3-oxopiperazine, and phenyl isocyanate. The reaction is typically carried out in the presence of a suitable solvent and a catalyst. The yield of this synthesis method is typically high, making it an efficient and practical method for producing this compound.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea has been extensively studied for its potential therapeutic applications. This compound has been shown to selectively inhibit certain enzymes, making it a promising candidate for the development of new drugs. It has been studied for its potential use in the treatment of cancer, diabetes, and other diseases.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c23-17-10-22(8-7-19-17)14-4-2-1-3-13(14)21-18(24)20-12-5-6-15-16(9-12)26-11-25-15/h1-6,9H,7-8,10-11H2,(H,19,23)(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGRLTFQVWJRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=CC=C2NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea

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